1-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazine trihydrochloride
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Overview
Description
1-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazine trihydrochloride is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazine trihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the condensation of substituted aromatic aldehydes with hydrazine derivatives to form pyrazoline intermediates, which are then oxidized to pyrazoles . The pyrazole ring can be further functionalized by reacting with pyridine derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as microwave-assisted reactions or the use of heterogeneous catalytic systems to enhance yield and reduce reaction times . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the pyrazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts for substitution reactions . Reaction conditions often involve mild temperatures and solvents like dimethyl sulfoxide (DMSO) or acetic acid.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
1-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazine trihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and fluorescent dyes.
Mechanism of Action
The mechanism of action of 1-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites, leading to altered cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A similar compound with a fused pyrazole and pyridine ring, known for its anticancer properties.
Pyrazolo[1,5-a]pyridine: Another related compound with a different fusion pattern, used in various biomedical applications.
Uniqueness
1-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazine trihydrochloride is unique due to its specific substitution pattern and the presence of a piperazine moiety, which can enhance its biological activity and selectivity compared to other pyrazole derivatives .
Properties
IUPAC Name |
1-(5-pyridin-3-yl-1H-pyrazol-3-yl)piperazine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5.3ClH/c1-2-10(9-14-3-1)11-8-12(16-15-11)17-6-4-13-5-7-17;;;/h1-3,8-9,13H,4-7H2,(H,15,16);3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTZEFDMSNTFCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=C2)C3=CN=CC=C3.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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